4-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine
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Overview
Description
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a tetrahydropyranyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Tetrahydropyranyl Ethyl Group: The tetrahydropyranyl ethyl group can be attached through a nucleophilic substitution reaction involving tetrahydropyranyl bromide and the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the tetrahydropyranyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrahydropyranyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)oxy)-1H-pyrazol-5-amine
- 4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)thio)-1H-pyrazol-5-amine
Uniqueness
4-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyranyl ethyl group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-methyl-5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-8-10(13-14-11(8)12)6-5-9-4-2-3-7-15-9/h9H,2-7H2,1H3,(H3,12,13,14) |
InChI Key |
XFGNJUMRSHDNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)CCC2CCCCO2 |
Origin of Product |
United States |
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